molecular formula C13H22O3 B057173 Dicyclohexyl carbonate CAS No. 4427-97-8

Dicyclohexyl carbonate

Cat. No.: B057173
CAS No.: 4427-97-8
M. Wt: 226.31 g/mol
InChI Key: FYIBPWZEZWVDQB-UHFFFAOYSA-N
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Description

Dicyclohexyl carbonate is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of esters and carbonates.

Scientific Research Applications

Dicyclohexyl carbonate is used in various scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of esters and carbonates.

    Polymer Chemistry: Employed in the production of polycarbonates and polyesters.

    Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients.

    Material Science: Applied in the development of advanced materials with specific properties.

Safety and Hazards

Dicyclohexyl carbonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Dicyclohexyl carbonate, also known as N,N’-Dicyclohexylcarbodiimide (DCC), is primarily used as a coupling agent in the synthesis of peptides . Its primary targets are amino acids, specifically their carboxyl and amino groups .

Mode of Action

DCC acts as a dehydrating agent, facilitating the formation of amide bonds between amino acids during peptide synthesis . It does this by reacting with the carboxyl group of one amino acid and the amino group of another, leading to the formation of a peptide bond and the release of dicyclohexylurea (DCU) as a byproduct .

Biochemical Pathways

The primary biochemical pathway affected by DCC is peptide synthesis. In this process, DCC facilitates the formation of peptide bonds, which are the links between individual amino acids in a peptide or protein . The byproduct of this reaction, DCU, is insoluble in most organic solvents, making it easy to remove from the reaction mixture .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCC is limited. It is known that dcc is highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The primary result of DCC’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is crucial in biological systems, as proteins perform a vast array of functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

DCC is sensitive to moisture and needs to be handled under anhydrous conditions . It is typically used in dry or anhydrous environments due to its sensitivity to moisture . Environmental factors such as temperature and pH could potentially influence the efficacy and stability of DCC, but specific details would depend on the exact conditions of the reaction it’s being used in.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl carbonate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phosgene in the presence of a base. The reaction proceeds as follows:

2C6H11OH+COCl2(C6H11O)2CO+2HCl2 \text{C}_6\text{H}_{11}\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_{11}\text{O})_2\text{CO} + 2 \text{HCl} 2C6​H11​OH+COCl2​→(C6​H11​O)2​CO+2HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Another method involves the transesterification of dimethyl carbonate with cyclohexanol. This reaction is catalyzed by a base such as sodium methoxide:

CH3OCOOCH3+2C6H11OH(C6H11O)2CO+2CH3OH\text{CH}_3\text{OCOOCH}_3 + 2 \text{C}_6\text{H}_{11}\text{OH} \rightarrow (\text{C}_6\text{H}_{11}\text{O})_2\text{CO} + 2 \text{CH}_3\text{OH} CH3​OCOOCH3​+2C6​H11​OH→(C6​H11​O)2​CO+2CH3​OH

Industrial Production Methods

In industrial settings, this compound is often produced using the transesterification method due to its relatively safer and more environmentally friendly process compared to the use of phosgene. The reaction is typically carried out in large reactors with continuous removal of methanol to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl carbonate undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Transesterification: Exchanges the alkoxy group with another alcohol.

    Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.

Common Reagents and Conditions

    Bases: Sodium methoxide, potassium carbonate.

    Acids: Sulfuric acid, hydrochloric acid.

    Solvents: Toluene, dichloromethane, acetonitrile.

Major Products

    Esters: Formed through esterification reactions.

    Alcohols: Produced during hydrolysis and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate: A similar carbonate compound used in transesterification reactions.

    Diethyl Carbonate: Another carbonate used in organic synthesis.

    Diphenyl Carbonate: Used in the production of polycarbonates.

Uniqueness

Dicyclohexyl carbonate is unique due to its higher molecular weight and bulkier structure compared to dimethyl carbonate and diethyl carbonate. This makes it more suitable for specific applications where steric hindrance is beneficial, such as in the synthesis of certain polymers and advanced materials.

Properties

IUPAC Name

dicyclohexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBPWZEZWVDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196099
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-97-8
Record name Dicyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, dicyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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